N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
“N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrrolidinone ring substituted with a fluorophenyl group and an o-tolyloxy group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the o-Tolyloxy Group: This can be done through an etherification reaction where an o-tolyloxy halide reacts with the intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidinone ring or the aromatic rings.
Reduction: Reduction reactions could potentially reduce the carbonyl group in the pyrrolidinone ring.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide
- N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide
Uniqueness
The presence of the fluorophenyl group might impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-5-2-3-8-17(13)25-12-18(23)21-15-10-19(24)22(11-15)16-7-4-6-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETMRGLORSPUOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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